N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide
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Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N2O2 and its molecular weight is 400.522. The purity is usually 95%.
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Scientific Research Applications
Amination Reactions in Synthesis
Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems have been explored for the synthesis of complex organic molecules. Such methodologies could be applied to the synthesis of related compounds, including N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide, for the development of new molecules with potential applications in pharmaceuticals, materials science, and catalysis (Grasa, Viciu, Huang, & Nolan, 2001).
Antitumor Activity
The synthesis and evaluation of benzothiazole derivatives for antitumor activity highlight the importance of structural moieties in determining biological activity. Compounds bearing heterocyclic rings and specific substituents have shown considerable anticancer activity against various cancer cell lines. This suggests that modifications to the benzothiazole core, akin to the structural elements in this compound, could lead to potent antitumor agents (Yurttaş, Tay, & Demirayak, 2015).
Corrosion Inhibition
Research on the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors demonstrates the utility of acetamide derivatives in protecting metals from corrosion. This has significant implications for industrial applications, including in the design of safer, more effective corrosion inhibitors for use in a variety of environments (Yıldırım & Çetin, 2008).
Molecular Docking and Drug Design
Design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving indole acetamide derivative showcase the application of such compounds in drug design and development. The ability to model interactions with biological targets through computational studies is crucial for the rational design of new therapeutics, suggesting a potential application area for this compound in exploring novel drug candidates (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-4-5-15-28-23-14-13-22(20-7-6-8-21(25(20)23)26(28)30)27-24(29)16-18-9-11-19(12-10-18)17(2)3/h6-14,17H,4-5,15-16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTWNUDNQPZXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CC4=CC=C(C=C4)C(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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